molecular formula C15H30N2O2 B13964135 tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate

tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13964135
M. Wt: 270.41 g/mol
InChI Key: MBAXUBSAZSNAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 4-[3-(ethylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-5-16-10-6-7-13-8-11-17(12-9-13)14(18)19-15(2,3)4/h13,16H,5-12H2,1-4H3

InChI Key

MBAXUBSAZSNAHX-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.